2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one
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Overview
Description
The compound identified as 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one would likely involve large-scale chemical processes, including batch or continuous flow reactions. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms.
Scientific Research Applications
2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one include those with comparable chemical structures and properties. Examples include:
- CID 5090
- CID 24066906
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUANWKXAIRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC3=C(C=C2C1)NC(=NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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